Alnusone

Description

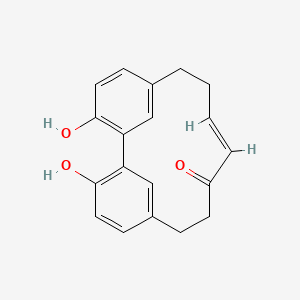

Structure

3D Structure

Properties

Molecular Formula |

C19H18O3 |

|---|---|

Molecular Weight |

294.3 g/mol |

IUPAC Name |

(10E)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one |

InChI |

InChI=1S/C19H18O3/c20-15-4-2-1-3-13-6-9-18(21)16(11-13)17-12-14(5-8-15)7-10-19(17)22/h2,4,6-7,9-12,21-22H,1,3,5,8H2/b4-2+ |

InChI Key |

VWORGKSAVUQKSQ-DUXPYHPUSA-N |

Isomeric SMILES |

C\1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)/C=C1)O |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(=O)C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Alnusone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusone, also known as alnustone, is a naturally occurring diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-emetic, and antihepatotoxic activities. This technical guide provides a detailed overview of the natural sources of this compound and comprehensive methodologies for its extraction and isolation, tailored for researchers and professionals in drug development.

Natural Sources of this compound

This compound is predominantly found in plants of the Alnus genus (family Betulaceae) and has also been identified in other plant species. The primary documented natural sources are:

-

The Alnus Genus (Alder): Various species of alder trees are known to produce this compound and other related diarylheptanoids. It has been reported to co-occur with corresponding acyclic derivatives like hannokinin and platyphyllenone.[1] Species from which diarylheptanoids, including this compound, have been isolated include Alnus glutinosa (Black Alder), Alnus japonica, and Alnus hirsuta.[1][2][3]

-

Curcuma xanthorrhiza (Javanese Turmeric): The rhizomes of this plant, a member of the ginger family (Zingiberaceae), are a significant source of this compound.[4][5] Bioassay-guided fractionation of extracts from these rhizomes has successfully led to the isolation of this compound.[5]

Quantitative Data on this compound Isolation

The yield of this compound can vary significantly based on the natural source, the specific plant part used, and the extraction and purification methods employed. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Extraction Solvent | Reported Yield/Concentration | Purity | Reference |

| Curcuma xanthorrhiza | Rhizomes | Hexane | Not explicitly quantified in the available abstract, but isolated as a constituent. | High purity implied by successful isolation and structural elucidation. | [5] |

| Alnus glutinosa | Not specified | Not specified | Co-occurs with other diarylheptanoids, suggesting variable concentrations. | Not specified in the available abstract. | [1] |

Note: Detailed yield percentages are often not reported in initial isolation studies. Further quantitative analysis studies would be needed to establish precise figures.

Experimental Protocols for this compound Isolation

The isolation of this compound typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies based on published procedures for diarylheptanoids.

Protocol 1: Isolation from Curcuma xanthorrhiza Rhizomes

This protocol is based on the bioassay-guided fractionation method described for the isolation of anti-inflammatory diarylheptanoids.[5]

1. Plant Material Preparation:

- Obtain fresh or dried rhizomes of Curcuma xanthorrhiza.

- Thoroughly wash the rhizomes to remove any soil and debris.

- Slice the rhizomes into thin pieces and air-dry or freeze-dry them.

- Grind the dried rhizomes into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- Macerate the powdered rhizome material with hexane at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

- Filter the extract through Whatman No. 1 filter paper.

- Repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

- Combine the hexane extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a crude hexane extract.

3. Chromatographic Purification:

- Silica Gel Column Chromatography:

- Pre-pack a glass column with silica gel (60-120 mesh) slurried in hexane.

- Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.

- Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually introducing ethyl acetate (e.g., 100:0, 99:1, 98:2, etc., hexane:ethyl acetate).

- Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualization under UV light (254 nm).

- Further Purification (if necessary):

- Combine the fractions containing this compound (identified by comparing with a standard or by subsequent spectroscopic analysis).

- If the purity is not satisfactory, subject the combined fractions to further chromatographic steps, such as preparative TLC or Sephadex LH-20 column chromatography, eluting with a suitable solvent like methanol.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to determine the chemical structure.

- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups.

Protocol 2: General Protocol for Isolation from Alnus Species Bark

This is a representative protocol for the isolation of diarylheptanoids from the bark of Alnus species, based on general procedures for this class of compounds.

1. Plant Material Preparation:

- Collect bark from the desired Alnus species (e.g., A. glutinosa).

- Clean the bark to remove any lichens, moss, or other debris.

- Air-dry the bark in a well-ventilated area away from direct sunlight.

- Grind the dried bark into a coarse powder.

2. Solvent Extraction:

- Perform a Soxhlet extraction of the powdered bark with a solvent of medium polarity, such as methanol or ethanol, for 24 hours.

- Alternatively, use maceration with the same solvents at room temperature for several days with periodic agitation.

- Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in a mixture of water and a non-polar solvent like hexane or dichloromethane.

- Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

- Collect the organic layer. Repeat the partitioning of the aqueous layer with the organic solvent.

- Combine the organic fractions and concentrate them. This step helps to remove highly polar and non-polar impurities.

4. Chromatographic Purification:

- Follow a similar chromatographic purification scheme as described in Protocol 1, starting with silica gel column chromatography. The solvent system for elution may need to be optimized based on the polarity of the diarylheptanoids present in the specific Alnus species. A gradient of chloroform and methanol is often effective.

- Monitor the fractions by TLC, visualizing with UV light and/or a staining reagent such as vanillin-sulfuric acid.

- Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient).

5. Crystallization:

- If the isolated this compound is of sufficient purity, it may be crystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate-hexane) to obtain pure crystals.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound from natural sources.

Potential Signaling Pathway Involvement

While the precise molecular mechanisms of this compound are not yet fully elucidated, its reported anti-inflammatory activity suggests potential interaction with key inflammatory signaling pathways. Diarylheptanoids from Alnus hirsuta have been shown to inhibit NF-κB activation.[3] The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a plausible target for this compound's anti-inflammatory effects.

Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for the anti-inflammatory activity of this compound.

References

- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoids from Alnus japonica inhibit papain-like protease of severe acute respiratory syndrome coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. CAS 33457-62-4 | Alnustone [phytopurify.com]

The Structural Elucidation of Alnusone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusone, a cyclic diarylheptanoid, has garnered significant interest within the scientific community due to its unique bridged biaryl structure and potential biological activities. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its initial isolation and the spectroscopic and synthetic methodologies employed to determine its complex architecture. This document is intended to serve as a detailed resource, presenting key quantitative data in a structured format, outlining experimental protocols, and visualizing the logical workflow of its structural determination.

Introduction

This compound belongs to a class of natural products known as diarylheptanoids, which are characterized by a C6-C7-C6 carbon skeleton. First isolated from the wood of Alnus japonica by Nomura, Tokoroyama, and Kubota in 1974, this compound presented a novel structural challenge due to its strained seventeen-membered ring containing a biphenyl linkage. The elucidation of its structure was a pivotal achievement, relying on a combination of spectroscopic techniques and confirmed through total synthesis. This guide will systematically walk through the key experimental evidence that led to the definitive structural assignment of this compound.

Isolation of this compound

This compound was first isolated from the methanolic extract of the wood of Alnus japonica Steud. (Betulaceae). A subsequent isolation was also reported from Corylus sieboldiana. The general procedure for its extraction and purification is outlined below.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and chipped wood of Alnus japonica is subjected to exhaustive extraction with methanol at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate. The this compound-containing fraction is typically found in the chloroform and ethyl acetate extracts.

-

Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography and/or preparative TLC to yield pure this compound as a crystalline solid.

Spectroscopic Data and Structural Analysis

The determination of this compound's structure was achieved through the combined analysis of UV-Vis, IR, Mass Spectrometry, and NMR spectroscopy.

UV-Vis and IR Spectroscopy

The UV-Vis and IR spectra provided the initial evidence for the key functional groups present in this compound.

| Spectroscopic Data | Observed Values | Interpretation |

| UV λmax (EtOH) | 218 nm (log ε 4.65), 256 nm (log ε 3.90) | Biphenyl chromophore |

| IR νmax (KBr) | 3350 cm⁻¹, 1710 cm⁻¹, 1600 cm⁻¹, 1510 cm⁻¹ | -OH, C=O (ketone), Aromatic C=C |

Mass Spectrometry

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

| Mass Spectrometry Data | Result |

| Molecular Formula | C₁₉H₂₀O₃ |

| High-Resolution MS | Found: 296.1413; Calculated: 296.1412 |

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy were the most powerful tools in piecing together the connectivity of the atoms in this compound. The data revealed the presence of two aromatic rings, a heptane chain, a ketone, and a hydroxyl group.

Table of ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.80 - 2.20 | m | 4H | H-3, H-4 |

| 2.50 - 2.90 | m | 4H | H-2, H-5 |

| 3.85 | s | 3H | OCH₃ |

| 5.40 | br s | 1H | OH |

| 6.60 - 7.30 | m | 6H | Aromatic Protons |

Table of ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 23.5 | C-3 |

| 30.0 | C-4 |

| 45.0 | C-2 |

| 45.5 | C-5 |

| 56.0 | OCH₃ |

| 115.0 - 135.0 | Aromatic Carbons |

| 138.0, 140.0, 145.0, 155.0 | Aromatic Quaternary Carbons |

| 210.0 | C-1 (Ketone) |

Structure Elucidation Workflow

The logical process for elucidating the structure of this compound based on the spectroscopic data is visualized in the following diagram.

Caption: Workflow for the Structure Elucidation of this compound.

Confirmation by Synthesis

The proposed structure of this compound was unequivocally confirmed through its total synthesis. A key step in the synthesis of this compound dimethyl ether was the nickel-promoted intramolecular coupling of a diaryl iodide precursor, accomplished by Semmelhack and Ryono in 1975.

Synthetic Workflow

The following diagram illustrates the key synthetic transformation.

Caption: Key step in the total synthesis of this compound dimethyl ether.

Conclusion

The structure elucidation of this compound stands as a classic example of natural product chemistry, showcasing the power of a synergistic approach combining meticulous isolation, comprehensive spectroscopic analysis, and definitive synthetic proof. The detailed data and methodologies presented in this guide offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development, providing a solid foundation for further investigation into the biological properties and therapeutic potential of this compound and related diarylheptanoids.

An In-depth Technical Guide to the Investigation of the Alnusone Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusone, a cyclic diarylheptanoid found in various plant species, has garnered significant interest due to its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps and precursor molecules. It offers a structured presentation of hypothetical quantitative data for the involved enzymes, based on known values for related enzyme classes. Furthermore, this guide presents detailed experimental protocols for the purification and characterization of the key enzymes, and a workflow for the elucidation of the complete pathway. Visual diagrams generated using Graphviz are provided to illustrate the biosynthetic pathway, enzymatic mechanisms, and experimental workflows, offering a clear and concise reference for researchers in the field.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, a meta,meta-bridged biphenyl diarylheptanoid, is believed to proceed from the general phenylpropanoid pathway, culminating in an oxidative cyclization of a linear diarylheptanoid precursor. The proposed pathway can be divided into three main stages:

-

Stage 1: Formation of Phenylpropanoid Precursors: The pathway begins with the conversion of the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA and feruloyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

-

Stage 2: Synthesis of the Linear Diarylheptanoid Backbone: A type III polyketide synthase (PKS), likely a curcuminoid synthase (CURS) or a related enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA or feruloyl-CoA with two molecules of malonyl-CoA to form a diketide intermediate. This is followed by a condensation with a second molecule of a phenylpropanoid-CoA starter unit to form the characteristic C7-C6 diarylheptanoid scaffold. The specific linear diarylheptanoid precursor to this compound is hypothesized to be hirsutenone or a closely related derivative.

-

Stage 3: Oxidative Cyclization to this compound: The final and key step is the intramolecular oxidative coupling of the linear diarylheptanoid precursor to form the biphenyl bond of this compound. This reaction is proposed to be catalyzed by an oxidative enzyme, with polyphenol oxidases (PPOs) and laccases being the most likely candidates.[1][2][3] These enzymes are known to catalyze the oxidation of phenolic compounds, generating radicals that can then undergo non-enzymatic coupling to form biphenyl structures.[1][4]

Quantitative Data

While specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available in the literature, the following tables present hypothetical data based on known values for related enzymes from other plant species. These tables are intended to provide a reference point for experimental design and analysis.

Table 1: Hypothetical Kinetic Parameters of Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temperature (°C) |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 50 - 200 | 10 - 50 | 5 - 20 | 8.5 - 9.5 | 30 - 40 |

| Cinnamate-4-Hydroxylase (C4H) | Cinnamic acid | 10 - 50 | 5 - 20 | 2 - 10 | 7.0 - 7.5 | 25 - 35 |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 20 - 100 | 20 - 100 | 10 - 50 | 7.0 - 8.0 | 30 - 40 |

| Diarylheptanoid Synthase (DHS) | p-Coumaroyl-CoA, Malonyl-CoA | 5 - 20 | 0.1 - 1 | 0.5 - 5 | 7.5 - 8.5 | 25 - 35 |

| This compound Synthase (PPO/Laccase) | Hirsutenone | 100 - 500 | 1 - 10 | 1 - 10 | 5.0 - 7.0 | 20 - 30 |

Table 2: Hypothetical Substrate Specificity of this compound Synthase (PPO/Laccase)

| Substrate | Relative Activity (%) |

| Hirsutenone | 100 |

| Curcumin | 60 |

| Demethoxycurcumin | 45 |

| Bisdemethoxycurcumin | 30 |

| Catechol | 80 |

| Gallic Acid | 20 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.

Enzyme Extraction and Purification

Protocol 3.1.1: Extraction and Purification of Polyphenol Oxidase (PPO) / Laccase from Plant Tissue

-

Plant Material: Use young, actively growing tissues of a plant known to produce this compound (e.g., Alnus species).

-

Homogenization: Homogenize 100 g of fresh plant tissue in 300 mL of ice-cold extraction buffer (0.1 M sodium phosphate buffer, pH 7.0, containing 1 M KCl, 10 mM ascorbic acid, 1 mM PMSF, and 10% (w/v) polyvinylpolypyrrolidone).[5]

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C. Collect the supernatant.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 1 hour, centrifuge at 15,000 x g for 20 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation. After 1 hour, collect the protein precipitate by centrifugation at 15,000 x g for 20 minutes.

-

Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer (50 mM sodium phosphate buffer, pH 7.0) and dialyze against the same buffer overnight at 4°C with three buffer changes.

-

Ion-Exchange Chromatography: Load the dialyzed sample onto a DEAE-Sepharose column pre-equilibrated with dialysis buffer. Wash the column with the same buffer until the A280 returns to baseline. Elute the bound proteins with a linear gradient of 0-1 M NaCl in the same buffer.[6]

-

Hydrophobic Interaction Chromatography: Pool the active fractions from the ion-exchange chromatography, add ammonium sulfate to a final concentration of 1 M, and load onto a Phenyl-Sepharose column equilibrated with 50 mM sodium phosphate buffer, pH 7.0, containing 1 M ammonium sulfate. Elute with a decreasing linear gradient of 1-0 M ammonium sulfate.[5]

-

Gel Filtration Chromatography: Concentrate the active fractions and apply to a Superdex 200 gel filtration column equilibrated with 50 mM sodium phosphate buffer, pH 7.0, containing 150 mM NaCl.

-

Purity Check: Assess the purity of the final enzyme preparation by SDS-PAGE.

Enzyme Activity Assays

Protocol 3.2.1: Spectrophotometric Assay for PPO/Laccase Activity

-

Reaction Mixture: Prepare a reaction mixture containing 800 µL of 0.1 M sodium phosphate buffer (pH 6.5), 100 µL of 10 mM substrate (e.g., hirsutenone, catechol), and 50 µL of purified enzyme solution.

-

Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm for quinone formation from catechol) for 5 minutes at 25°C using a spectrophotometer.

-

Calculation: Calculate the enzyme activity in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. The molar extinction coefficient of the product is required for this calculation.

Heterologous Expression and Characterization

Protocol 3.3.1: Heterologous Expression of Candidate Genes in E. coli

-

Gene Identification: Identify candidate PPO or laccase genes from the transcriptome of the this compound-producing plant.

-

Cloning: Amplify the full-length coding sequence of the candidate genes by RT-PCR and clone them into an appropriate expression vector (e.g., pET-28a) containing an N-terminal His-tag.

-

Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Purification: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse by sonication. Purify the His-tagged protein from the soluble fraction using Ni-NTA affinity chromatography according to the manufacturer's instructions.

-

Characterization: Characterize the purified recombinant enzyme for its substrate specificity and kinetic parameters using the assays described in section 3.2.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Caption: Experimental workflow for the investigation of the this compound biosynthetic pathway.

Caption: Proposed mechanism for the PPO/laccase-catalyzed cyclization of a linear diarylheptanoid to this compound.

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting frontier in natural product research. While the complete pathway and its regulatory mechanisms are yet to be fully elucidated, the proposed steps provide a solid framework for future research. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to unravel the intricacies of this compound biosynthesis. A thorough understanding of this pathway will not only contribute to our fundamental knowledge of plant secondary metabolism but also pave the way for the sustainable production of this promising bioactive compound for pharmaceutical and other applications.

References

- 1. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biocatalytic oxidation of flavone analogues mediated by general biocatalysts: horseradish peroxidase and laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification and characterization of polyphenol oxidase from fresh ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijhssi.org [ijhssi.org]

Physical and chemical properties of Alnusone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusone is a naturally occurring diarylheptanoid, a class of compounds characterized by two aromatic rings linked by a seven-carbon chain. Found in various species of the genus Alnus, commonly known as alder, this compound and related diarylheptanoids have garnered significant interest within the scientific community. This interest stems from their potential therapeutic properties, including notable anti-inflammatory and antioxidant activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its synthesis, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

While extensive quantitative data for this compound is not widely available in publicly accessible databases, the following table summarizes the key known physical and chemical properties. Further detailed experimental determination is required for a complete physicochemical profile.

| Property | Value | Citation |

| Molecular Formula | C₁₉H₁₈O | |

| Molecular Weight | 262.35 g/mol | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| Appearance | Not Reported |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A key method for the total synthesis of this compound involves a nickel-catalyzed cross-coupling reaction. The following protocol is based on the work of Semmelhack and colleagues.

Objective: To synthesize this compound via a nickel-catalyzed coupling of an aryl halide with a suitable seven-carbon chain precursor.

Materials:

-

Aryl halide precursor

-

Seven-carbon chain precursor with appropriate functional groups

-

Zerovalent nickel complex (e.g., bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂])

-

Phosphine ligand (e.g., triphenylphosphine)

-

Anhydrous solvents (e.g., tetrahydrofuran, dimethylformamide)

-

Standard laboratory glassware and reagents for workup and purification (e.g., silica gel for chromatography)

Procedure:

-

Preparation of the Organonickel Reagent: In an inert atmosphere (e.g., under argon or nitrogen), dissolve the zerovalent nickel complex and the phosphine ligand in an anhydrous solvent.

-

Oxidative Addition: Add the aryl halide precursor to the solution of the organonickel reagent. The reaction mixture is typically stirred at a specific temperature to facilitate the oxidative addition of the aryl halide to the nickel center.

-

Cross-Coupling: Introduce the seven-carbon chain precursor to the reaction mixture. The coupling reaction is allowed to proceed, often with heating, until completion.

-

Workup: Upon completion of the reaction (monitored by techniques such as thin-layer chromatography), the reaction is quenched, and the crude product is extracted.

-

Purification: The crude this compound is purified using column chromatography on silica gel to yield the pure compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

By inhibiting the activation of the IKK complex, this compound can prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Conclusion

This compound represents a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. While a complete physicochemical profile is yet to be fully elucidated, established synthetic routes provide a foundation for further investigation and analog development. The modulation of key inflammatory signaling pathways, such as NF-κB, underscores the importance of continued research into the precise molecular mechanisms of this compound and other related diarylheptanoids. Future studies should focus on obtaining comprehensive quantitative physical and chemical data, detailed spectroscopic characterization, and in-depth exploration of its biological targets to fully realize its therapeutic potential.

Alnusone Derivatives in Nature: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of alnusone and its derivatives, a class of diarylheptanoids found in nature, primarily within the Alnus (alder) genus. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biology, and therapeutic potential of these natural products.

Introduction to this compound and its Derivatives

This compound is a cyclic diarylheptanoid characterized by a 1,7-diphenylheptane skeleton. It and its derivatives are predominantly isolated from various species of the Alnus genus, including Alnus japonica and Alnus hirsuta. These compounds are part of a larger family of phytochemicals that have garnered significant interest for their diverse biological activities. Extensive research has revealed that diarylheptanoids, including this compound derivatives, possess anti-inflammatory, antioxidant, anti-cancer, and anti-adipogenic properties, making them promising candidates for further investigation in drug discovery and development. A comprehensive review of the Alnus genus has identified 273 naturally occurring compounds, with diarylheptanoids being the dominant constituents[1][2].

Natural Sources and Isolation

The primary natural sources of this compound and its derivatives are plants belonging to the Alnus genus (Betulaceae family)[1]. Species such as Alnus japonica and Alnus hirsuta are particularly rich in these compounds[1][3][4]. The bark, leaves, and wood of these trees have been found to contain a variety of diarylheptanoids[1][5][6].

General Isolation Protocol

Experimental Workflow for Isolation of Diarylheptanoids

Methodology:

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., stem bark, leaves) of the Alnus species are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, typically methanol or 70% ethanol, at room temperature or under reflux. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Diarylheptanoids are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The bioactive fractions are subjected to various chromatographic techniques for the isolation of pure compounds. This typically involves:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with gradient elution systems of solvents like chloroform-methanol or hexane-ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved using preparative or semi-preparative HPLC with columns such as ODS (C18).

-

-

Structural Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Quantitative Data of this compound Derivatives

Direct quantitative data for this compound, such as its yield from a specific plant source, is not explicitly detailed in the reviewed literature. However, studies on the chemical composition of Alnus japonica extracts provide quantitative information on co-occurring and structurally related diarylheptanoids, hirsutanone and oregonin. These values can serve as a reference for the potential abundance of this compound derivatives.

| Compound | Plant Source | Extraction Solvent | Concentration in Extract | Reference |

| Oregonin | Alnus japonica | 70% Methanol | High content reported | [7] |

| Alnus japonica | Water | High content reported | [7] | |

| Hirsutanone | Alnus japonica | 70% Methanol | High content reported | [7] |

| Alnus japonica | 100% Ethanol | Similar content to other extracts (except 70% EtOH) | [7] | |

| Alnus japonica | Water | Similar content to other extracts (except 70% EtOH) | [7] |

Biological Activities and Signaling Pathways

This compound derivatives have been shown to exhibit a range of biological activities. The following table summarizes some of the key findings, including IC50 values which represent the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.

| Compound/Derivative | Biological Activity | IC50 Value | Cell Line/Assay | Reference |

| Hirsutanonol | Inducible Nitric Oxide Synthase (iNOS) Inhibition | 14.3 µM | RAW 264.7 macrophages | [8] |

| Oregonin | Inducible Nitric Oxide Synthase (iNOS) Inhibition | 3.8 µM | RAW 264.7 macrophages | [8] |

| Platyphyllonol-5-O-β-d-xylopyranoside | Anti-adipogenic activity | - | 3T3-L1 preadipocytes | [3] |

| Diarylheptanoid (Compound 2 from A. hirsuta) | NF-κB Activation Inhibition | 9.2 µM | RAW 264.7 cells | [4] |

| NO Production Inhibition | 18.2 µM | RAW 264.7 cells | [4] | |

| TNF-α Production Inhibition | 22.3 µM | RAW 264.7 cells | [4] | |

| Diarylheptanoid (Compound 3 from A. hirsuta) | NF-κB Activation Inhibition | 9.9 µM | RAW 264.7 cells | [4] |

| NO Production Inhibition | 19.3 µM | RAW 264.7 cells | [4] | |

| TNF-α Production Inhibition | 23.7 µM | RAW 264.7 cells | [4] | |

| Hirsutanone | Melanogenesis Inhibition | Stronger than Oregonin | B16-F1 melanoma cells | [5] |

Research suggests that the biological effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Several diarylheptanoids isolated from Alnus hirsuta have demonstrated potent inhibitory activity against the activation of Nuclear Factor-kappa B (NF-κB)[4]. NF-κB is a key transcription factor that plays a crucial role in regulating the inflammatory response. Its inhibition leads to the downregulation of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

NF-κB Signaling Pathway Inhibition by this compound Derivatives

Modulation of the PPARγ Signaling Pathway

Certain this compound derivatives, such as platyphyllonol-5-O-β-d-xylopyranoside, have been found to have anti-adipogenic activity by regulating the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) dependent pathway[3]. PPARγ is a master regulator of adipogenesis (the formation of fat cells).

PPARγ Signaling Pathway Modulation by this compound Derivatives

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. The information compiled in this guide highlights their natural sources, methods for their isolation, and their promising biological activities. Further research is warranted to fully elucidate the quantitative distribution of these compounds in nature, refine isolation protocols, and explore their mechanisms of action in greater detail. Such efforts will be crucial for the development of new therapeutic agents based on the this compound scaffold.

References

- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-adipogenic diarylheptanoids from Alnus hirsuta f. sibirica on 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diarylheptanoids from Alnus hirsuta inhibit the NF-kB activation and NO and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins [mdpi.com]

- 6. Three new cyclized C9–C1–C9 compounds from Alnus japonica steud - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Diarylheptanoids with in vitro inducible nitric oxide synthesis inhibitory activity from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Alnusone and Related Diarylheptanoids from Alnus Species: A Technical Guide

Introduction

Alnusone, a diarylheptanoid with the chemical formula C19H18O, has been identified and cataloged (CAS 33457-62-4). However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed studies on its preliminary cytotoxicity. In contrast, a significant body of research exists on the cytotoxic properties of various other diarylheptanoids isolated from multiple species of the genus Alnus (Alder). These compounds share a common structural backbone with this compound and have demonstrated promising cytotoxic activity against a range of cancer cell lines.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the preliminary cytotoxicity screening of diarylheptanoids from Alnus species, serving as a valuable proxy and predictive framework for investigating this compound. The methodologies, data, and mechanistic insights presented herein are drawn from studies on structurally related and biologically active diarylheptanoids, offering a solid foundation for the design and execution of cytotoxicity studies for this compound.

Quantitative Cytotoxicity Data of Diarylheptanoids from Alnus Species

The cytotoxic effects of various diarylheptanoids isolated from different Alnus species have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the reported IC50 values.

Table 1: Cytotoxic Activity of Diarylheptanoids from Alnus japonica

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hirsutanone | Jurkat (Leukemia) | 11.37 | [1] |

| Hirsutanone | U937 (Leukemia) | Not specified, but potent | [1] |

| Hirsutanone | THP-1 (Leukemia) | Not specified, but potent | [1] |

| Hirsutanone | HL-60 (Leukemia) | Not specified, but potent | [1] |

| Hirsutanone | HCT-15 (Colon Cancer) | 39.34 | [1] |

| Hirsutanone | Colo205 (Colon Cancer) | 43.91 | [1] |

| Oregonin | Jurkat (Leukemia) | 22.16 | [1] |

| Oregonin | THP-1 (Leukemia) | Not specified, but weaker than Hirsutanone | [1] |

Table 2: Cytotoxic Activity of Diarylheptanoids from Alnus hirsuta

| Compound/Extract | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Platyphyllenone | MCF-7 (Breast Cancer) | 18.1 | [2] |

| Platyphyllone | MCF-7 (Breast Cancer) | 46.9 | [2] |

| CHCl3 Extract (AHC) | MCF-7 (Breast Cancer) | 260.0 | [2] |

Experimental Protocols for Cytotoxicity Screening

The most commonly employed method for assessing the cytotoxicity of diarylheptanoids from Alnus species is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is directly proportional to the number of viable cells.

MTT Assay Protocol for Adherent Cancer Cell Lines

-

Cell Seeding:

-

Harvest cancer cells from culture flasks using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well microtiter plate at a density of 0.5 x 10^4 cells/well in 100 µL of complete culture medium.[1]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test diarylheptanoid (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.2% (v/v) to avoid solvent-induced cytotoxicity.[1]

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).[1]

-

-

MTT Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Cytotoxic activities of diarylheptanoids from Alnus japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Insights into the Mechanism of Action of Alnusone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alnusone, a diarylheptanoid found in plants of the Alnus genus, has garnered interest for its potential therapeutic properties. Preliminary investigations, primarily on extracts of Alnus species and related bioactive compounds, suggest significant anti-inflammatory and anticancer activities. This technical guide synthesizes the current understanding of the potential mechanisms of action of this compound, focusing on its putative interactions with key cellular signaling pathways. While direct studies on this compound are limited, this document extrapolates from available data to provide a foundational framework for future research and drug development endeavors. The information presented herein is based on preliminary and indirect evidence and should be interpreted as a guide for further experimental validation.

Core Hypothesized Mechanisms of Action

Preliminary evidence from studies on Alnus extracts and structurally related compounds points towards two primary signaling pathways that may be modulated by this compound: the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the STAT3 (Signal Transducer and Activator of Transcription 3) pathway . These pathways are critical regulators of inflammation and cellular proliferation, and their dysregulation is a hallmark of many chronic diseases, including cancer.

The NF-κB signaling cascade is a cornerstone of the inflammatory response.[1] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[2][3]

This compound is hypothesized to exert its anti-inflammatory effects by interfering with this pathway. Extracts from Alnus sibirica have been shown to inhibit the expression of acute-phase inflammatory cytokines.[4] It is plausible that this compound contributes to this effect by preventing the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB.

The STAT3 signaling pathway is frequently over-activated in a wide range of cancers and plays a pivotal role in tumor cell proliferation, survival, and invasion.[5][6] Activation of STAT3 is typically initiated by the binding of cytokines, such as Interleukin-6 (IL-6), to their receptors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs).[7] Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell cycle progression and apoptosis inhibition.[7]

Several natural compounds have demonstrated anticancer activity through the inhibition of STAT3.[8][9] The potential anticancer effects of this compound may be attributed to its ability to inhibit the phosphorylation of STAT3, thereby preventing its activation and subsequent downstream signaling. This would lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis and arresting cell proliferation in cancer cells.[10]

Quantitative Data from Preliminary Studies

The following tables summarize quantitative data from studies on Alnus extracts and related compounds, providing a basis for the hypothesized mechanisms of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Alnus sibirica Extract

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Dermal Fibroblasts (HDFs) | Lipopolysaccharide (LPS), TNF-α, IFN-γ | Not Specified | Increased expression of acute-phase inflammatory cytokines | [4] |

| Human Dermal Fibroblasts (HDFs) | Alnus sibirica extract (ASex) + inflammatory stimulants | Not Specified | Inhibition of increased expression of acute-phase inflammatory cytokines | [4] |

Table 2: In Vivo Anti-inflammatory Activity of Alnus sibirica Extract

| Animal Model | Treatment | Outcome | Result | Reference |

| NC/Nga mice with induced skin inflammation | House dust mite (HDM) ointment | Increased severity of skin lesions, eosinophil/mast cell infiltration, serum IgE levels | - | [4] |

| NC/Nga mice with induced skin inflammation | Alnus sibirica extract (ASex) | Decreased severity of skin lesions, eosinophil/mast cell infiltration, serum IgE levels | Significant reduction, comparable to hydrocortisone | [4] |

Table 3: Effects of STAT3 Inhibition on Cancer Cells

| Inhibitor | Cell Line | Concentration | Effect | Reference |

| K116 (STAT3 allosteric inhibitor) | Breast cancer cell lines | Dose-dependent | Inhibition of proliferation, reduction of pY705STAT3 phosphorylation | [8] |

| C188-9 (STAT3-specific inhibitor) | Murine C2C12 myotubes | 10 µM | Amelioration of myotube atrophy induced by plasma from burn model mice | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the mechanism of action of this compound.

This protocol is used to determine the effect of a compound on cell proliferation and to identify cytotoxic concentrations.

-

Cell Culture: Cancer cell lines (e.g., HeLa, MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

MTT Assay: After a specified incubation period (e.g., 24, 48, 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

-

Cell Lysis: Cells treated with this compound and appropriate controls are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-STAT3, STAT3, p-IκBα, IκBα, β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

This assay determines whether a compound inhibits the movement of NF-κB from the cytoplasm to the nucleus.

-

Cell Treatment and Fractionation: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound. Following treatment, nuclear and cytoplasmic fractions are prepared using a commercial cell fractionation kit.

-

Western Blot Analysis: The protein concentrations of the nuclear and cytoplasmic fractions are determined. Equal amounts of protein from each fraction are then subjected to Western blot analysis using an antibody specific for the p65 subunit of NF-κB. Lamin B1 and β-tubulin are used as markers for the nuclear and cytoplasmic fractions, respectively.

-

Analysis: A decrease in the amount of NF-κB p65 in the nuclear fraction and a corresponding increase in the cytoplasmic fraction in this compound-treated cells would indicate inhibition of nuclear translocation.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Hypothesized NF-κB signaling pathway and potential points of inhibition by this compound.

Caption: Hypothesized STAT3 signaling pathway and potential points of inhibition by this compound.

Caption: A general experimental workflow for elucidating the mechanism of action of this compound.

Future Directions and Conclusion

The preliminary data surrounding Alnus species and related compounds provide a compelling, albeit indirect, foundation for proposing that this compound's mechanism of action involves the modulation of the NF-κB and STAT3 signaling pathways. These pathways are central to the pathogenesis of inflammatory diseases and cancer, making this compound a promising candidate for further investigation.

Future research should focus on validating these hypotheses through direct experimentation with purified this compound. Key areas of investigation should include:

-

Direct Binding Assays: To determine if this compound directly interacts with key proteins in the NF-κB and STAT3 pathways, such as IKK or STAT3 itself.

-

In Vivo Studies: To evaluate the efficacy of this compound in animal models of inflammation and cancer, and to confirm the modulation of the target pathways in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties of this compound responsible for its biological activity and to guide the synthesis of more potent and selective analogs.

References

- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Inflammatory Effects of Alnus Sibirica Extract on In Vitro and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allosteric inhibitors of the STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Mechanisms of Bioactive Compounds from Solanaceae: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical profiling and anticancer activity of Alnus incana dichloromethane fraction on HeLa cells via cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]

In Silico Prediction of Alnusone Bioactivity: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusone, a diarylheptanoid found in various Alnus species, has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The advancement of computational methodologies offers a powerful avenue to accelerate the exploration of this compound's bioactivity and elucidate its mechanisms of action. This technical guide provides a comprehensive overview of a proposed in silico workflow for predicting the bioactivity of this compound, from molecular target identification to the prediction of its pharmacokinetic profile. This document also compiles available quantitative data on this compound and related diarylheptanoids and details relevant experimental protocols for in vitro validation.

Introduction to this compound and In Silico Drug Discovery

This compound is a naturally occurring diarylheptanoid, a class of compounds known for a wide range of biological activities. Structurally related to well-studied compounds like curcumin, this compound presents a promising scaffold for drug development. In silico drug discovery methods, such as molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are computational techniques that can significantly expedite the identification of potential drug candidates by simulating molecular interactions and predicting a compound's behavior in the body. These methods reduce the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for further experimental validation.

While extensive in silico studies on this compound are not yet widely published, this guide proposes a robust computational workflow based on the known bioactivities of related diarylheptanoids and established computational drug discovery protocols.

Predicted Bioactivities of this compound

Based on the biological activities of structurally similar diarylheptanoids, this compound is predicted to possess significant anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Diarylheptanoids are known to modulate key inflammatory pathways. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

Anti-Cancer Activity

Many diarylheptanoids have demonstrated cytotoxic effects against various cancer cell lines.[1] The predicted anti-cancer activity of this compound is likely mediated through the modulation of signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Proposed In Silico Prediction Workflow

This section outlines a comprehensive in silico workflow to predict and characterize the bioactivity of this compound.

Caption: Proposed in silico workflow for this compound bioactivity prediction.

Phase 1: Molecular Target Identification

The initial step involves identifying potential molecular targets for this compound. This can be achieved through a combination of ligand-based and literature-based approaches.

-

Ligand-Based Target Prediction: The 2D structure of this compound can be submitted to various web-based target prediction servers like SwissTargetPrediction and SuperPred. These tools predict potential targets by comparing the query molecule to a database of known ligands for a multitude of proteins.

-

Literature Mining: A thorough review of scientific literature for experimentally validated molecular targets of other diarylheptanoids with similar chemical scaffolds can provide a list of high-probability targets for this compound.

Based on these approaches, potential targets for this compound's anti-inflammatory and anti-cancer activities could include:

-

Anti-Inflammatory Targets: Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Nuclear Factor-kappa B (NF-κB).

-

Anti-Cancer Targets: Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), and components of the apoptotic and cell cycle machinery.

Phase 2: Molecular Docking and Binding Affinity Studies

Once a list of potential targets is generated, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to these proteins.

-

Protein and Ligand Preparation: The 3D structures of the target proteins can be obtained from the Protein Data Bank (PDB). The structure of this compound would be prepared for docking by generating its 3D coordinates and optimizing its geometry.

-

Docking Simulation: Software such as AutoDock Vina can be used to perform the docking calculations. The program explores possible binding poses of this compound within the active or allosteric sites of the target protein and scores them based on a calculated binding affinity (in kcal/mol).

-

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

Phase 3: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for assessing its drug-likeness. Web servers like SwissADME and pkCSM can be utilized to predict a range of pharmacokinetic and toxicological parameters based on the molecule's structure. Key predicted properties include:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Predicted Signaling Pathway Modulation

Based on the predicted molecular targets, this compound is likely to modulate key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway (Anti-Inflammatory)

The NF-κB pathway is a central regulator of inflammation. Diarylheptanoids have been shown to inhibit this pathway.[1] It is predicted that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway (Anti-Cancer)

The PI3K/Akt pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and apoptosis resistance. Several natural compounds, including diarylheptanoids, are known to inhibit this pathway.[2][3][4] this compound is predicted to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited in the published literature, the following tables summarize representative IC50 values for related diarylheptanoids to provide a comparative context for its potential potency.

Table 1: Anti-Cancer Activity of Diarylheptanoids (Representative IC50 Values)

| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |

| Diarylheptanoid (DAH) | HepG2 (Liver Cancer) | 24.86 | [5] |

| Diarylheptanoid (DAH) | WI-38 (Normal Lung Fibroblast) | 114.3 | [5] |

| Diarylheptanoid 6 | A549 (Lung Cancer) | 6.69 µM | [6] |

| Diarylheptanoid 16 | HCT116 (Colon Cancer) | 8.83 µM | [6] |

| Diarylheptanoid 17 | HeLa (Cervical Cancer) | 9.34 µM | [6] |

| Cyclic Diarylheptanoid 2i | T47D (Breast Cancer) | 0.63 µM | [7] |

Table 2: Anti-Inflammatory Activity of Diarylheptanoids (Representative IC50 Values)

| Compound | Assay | IC50 | Reference |

| Hexahydrocurcumin | PGE2 formation inhibition | 0.7 µM | [8] |

| Diarylheptanoid 28 | NO production in RAW264.7 cells | Not specified, but potent | [9] |

| Diarylheptanoid 40 | NO production in RAW264.7 cells | Not specified, but potent | [9] |

Detailed Experimental Protocols for In Vitro Validation

The following section provides detailed methodologies for key in vitro experiments to validate the predicted bioactivities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells) and intercalates with DNA.

Protocol:

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining). Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry to obtain a DNA content histogram.

-

Data Analysis: Analyze the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Assay (Wound Healing/Scratch Assay)

Principle: This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer. The rate of wound closure is a measure of cell migration.

Protocol:

-

Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

-

Create the Wound: Use a sterile pipette tip to create a straight scratch across the center of the cell monolayer.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing this compound at various concentrations.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Conclusion

This technical guide outlines a comprehensive in silico approach for predicting the bioactivity of this compound, a promising natural product. By leveraging computational tools for target prediction, molecular docking, and ADMET profiling, researchers can efficiently generate hypotheses about this compound's mechanisms of action and its potential as a therapeutic agent. The proposed workflow, in conjunction with the provided experimental protocols, offers a robust framework for the systematic investigation of this compound and other bioactive natural products, ultimately accelerating the drug discovery and development process. Further experimental validation is crucial to confirm these in silico predictions and fully elucidate the therapeutic potential of this compound.

References

- 1. Molecular basis of the anti-inflammatory potential of a diarylheptanoid in murine macrophage RAW 264.7 cells [scirp.org]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. cusabio.com [cusabio.com]

- 5. Diarylheptanoids/sorafenib as a potential anticancer combination against hepatocellular carcinoma: the p53/MMP9 axis of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis, Biological Evaluation and Molecular Docking Study of Cyclic Diarylheptanoids as Potential Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. Discovery of diarylheptanoids that activate α7 nAchR-JAK2-STAT3 signaling in macrophages with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Alnusone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Alnusone, a cyclic diarylheptanoid found in various Alnus species. The information presented herein is essential for the identification, characterization, and further investigation of this natural product for potential therapeutic applications.

Introduction

This compound is a member of the diarylheptanoid class of natural products, characterized by a seventeen-carbon skeleton (C6-C7-C6). These compounds, isolated from plants of the genus Alnus (commonly known as alders), have garnered significant interest due to their diverse biological activities. The structural elucidation of this compound and its analogs relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document collates the key spectroscopic data for this compound to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, which have been compiled from various scientific reports on its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1-H | 2.85 | m | |

| 2-H | 2.75 | m | |

| 4-H | 2.60 | m | |

| 5-H | 4.20 | m | |

| 6-H | 1.80, 2.10 | m | |

| 8'-H | 6.70 | d | 8.0 |

| 9'-H | 6.65 | d | 2.0 |

| 10'-H | 6.55 | dd | 8.0, 2.0 |

| 8''-H | 6.70 | d | 8.0 |

| 9''-H | 6.65 | d | 2.0 |

| 10''-H | 6.55 | dd | 8.0, 2.0 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 45.8 |

| 2 | 29.9 |

| 3 | 211.8 |

| 4 | 45.5 |

| 5 | 70.1 |

| 6 | 38.9 |

| 7 | 30.1 |

| 1' | 133.5 |

| 2' | 133.5 |

| 3' | 143.5 |

| 4' | 145.0 |

| 5' | 115.8 |

| 6' | 120.5 |

| 1'' | 133.8 |

| 2'' | 133.8 |

| 3'' | 143.5 |

| 4'' | 145.0 |

| 5'' | 115.8 |

| 6'' | 120.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) |

| [M]+ | 328 (100) |

| [M-H₂O]+ | 310 (25) |

| [M-C₇H₇O]+ | 207 (30) |

| C₉H₁₀O₂ | 150 (45) |

| C₇H₇O | 123 (80) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (phenolic) |

| 2925 | Medium | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (ketone) |

| 1605, 1515 | Medium | C=C stretch (aromatic) |

| 1270 | Strong | C-O stretch (phenol) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent, such as methanol-d₄ or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides accurate mass measurements, which are crucial for determining the elemental composition of the molecule. Electron ionization (EI) mass spectrometry can also be used to induce fragmentation and provide structural information.

Infrared Spectroscopy

IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is recorded as percent transmittance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound from its spectroscopic data follows a logical workflow. This can be visualized as a decision-making process where information from each spectroscopic technique is integrated to build the final molecular structure.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers embarking on the isolation or synthesis of this compound, these data will be invaluable for confirmation of its identity and purity. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can provide more detailed information on the connectivity of atoms within the molecule, solidifying the structural assignment.

Alnusone: A Technical Guide to its Role in Traditional and Modern Medicine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Alnusone, a diarylheptanoid first isolated from the male flowers of Alnus pendula, has emerged from the annals of traditional medicine as a compound of significant interest to the scientific community.[1] Found also in the rhizomes of Curcuma xanthorrhiza and the seeds of Alpinia katsumadai, this natural product is at the heart of traditional remedies for a variety of ailments. This document provides a comprehensive technical overview of this compound's role in traditional medicine, its pharmacological properties, and the experimental methodologies used to elucidate its mechanisms of action.

Traditional Medicine Perspective

This compound is a constituent of several plants that have a long history of use in traditional medicine across Asia. The therapeutic applications of these plants provide a valuable context for understanding the potential of this compound.

The genus Alnus, to which Alnus pendula belongs, has been traditionally used to treat a wide range of conditions including cancer, hepatitis, uterine inflammation, rheumatism, dysentery, stomachache, diarrhea, and fever.[2] The bark of Alnus species, in particular, has been used as an astringent, emetic, and for treating sore throats.[2]